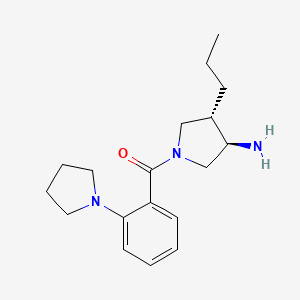![molecular formula C13H19ClN2O B5643877 2-[4-(4-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5643877.png)
2-[4-(4-chlorobenzyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves the reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under specific conditions to achieve an 88.5% yield. The product's structure was confirmed through various analytical methods (Wang Jin-peng, 2013).
Molecular Structure Analysis
Quantum chemical calculations, including density functional theory (DFT/B3LYP) with a 6-31+G(d,p) basis set, have been employed to study the geometries and vibrational wavenumbers of 2-(1-piperazinyl)ethanol. This comprehensive analysis includes harmonic vibrational frequencies, natural bond orbital (NBO) analysis, and time-dependent DFT (TD-DFT) for electronic properties assessment (R. Mekala, R. Mathammal, M. Sangeetha, 2015).
Chemical Reactions and Properties
The compound's reactivity has been explored through various chemical reactions, highlighting its versatility in forming different products under specific conditions. For instance, the reactions of certain thionocarbonates with alicyclic amines in ethanol-water mixtures have been studied, revealing insights into the kinetics and mechanisms of these reactions (E. Castro, L. Leandro, N. Quesieh, J. Santos, 2001).
Physical Properties Analysis
Investigations into the cooperative hydrogen bond between piperidine-ethanol and 2,6-dichloro-4-nitrophenol have shed light on the complex's physical properties. X-ray diffraction, computational calculations, and spectroscopic techniques have been utilized to characterize the molecular structures and interactions within these complexes (Z. Dega‐Szafran, E. Bartoszak-Adamska, A. Baranowska, A. Komasa, M. Szafran, 2019).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity and interaction with other molecules, have been a subject of study. For instance, the synthesis and reactivity of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride in forming amides and esters from carboxylic acids and amines highlight the compound's chemical versatility (M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999).
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJBDCPYRNBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5643815.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)

![9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole](/img/structure/B5643832.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5643833.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5643834.png)
![methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5643837.png)




![ethyl {[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}acetate](/img/structure/B5643864.png)